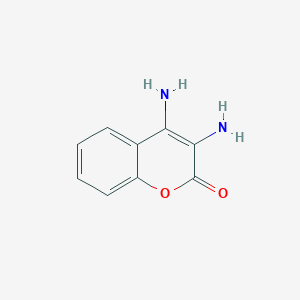

3,4-diamino-2H-chromen-2-one

Übersicht

Beschreibung

3,4-diamino-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of coumarin, 3,4-diamino- typically involves the introduction of amino groups at the 3 and 4 positions of the coumarin ring. One common method is the nitration of coumarin followed by reduction to introduce the amino groups. This process can be carried out using nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or reduction with tin and hydrochloric acid to obtain the diamino derivative .

Industrial Production Methods

Industrial production of coumarin derivatives often employs large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Tautomerism and Structural Features

The compound exhibits tautomerism due to the resonance between the amino and carbonyl groups. NMR studies reveal distinct signals for tautomeric forms:

- 1H NMR shows two sets of signals at δ 7.10 ppm (-NH₂/=C(CN)₂) and δ 6.72 ppm (-NH₂/C₄a) .

- 13C HMBC correlations (e.g., 5.81/54.90 ppm for H₄/C₃) confirm interactions between the chromene ring and substituents .

Substitution Reactions

The amino groups participate in electrophilic substitution:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetyl derivatives .

- Diazo Coupling : Forms azo derivatives with nitrous acid and phenols, useful for dye synthesis .

Example Reaction Pathway

Oxidation and Cyclization

- Oxidation : Chromenone rings are resistant to mild oxidants, but strong agents like KMnO₄ can degrade the structure.

- Cyclization : Reacts with aldehydes or ketones to form fused heterocycles (e.g., triazolo-triazines) .

Notable Cyclization Example

Reaction with 3,4-diamino-5-phenyl-1,2,4-triazole under ultrasound irradiation yields 6-(3-coumarinyl)-3-phenyl-triazolo-triazine (85% yield) .

Biological Activity Modulation

While beyond strict chemical reactions, the amino groups enhance interactions with biological targets:

- Antifungal activity against Candida albicans (MIC: 7.69 µg/mL) .

- Antibacterial efficacy against Escherichia coli (IC₅₀: 2.60 µg/mL) .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,4-diamino-2H-chromen-2-one exhibit potent antimicrobial properties against various pathogens. For instance, a series of chromene compounds synthesized through multi-component reactions showed significant inhibition against seven human pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for the most effective compounds ranged from 0.007 to 3.9 µg/mL .

Table 1: Antimicrobial Activity of Chromene Compounds

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 4b | E. coli | 0.007 |

| 4c | S. aureus | 0.015 |

| 13e | C. albicans | 0.020 |

| 13i | P. aeruginosa | 3.9 |

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied, particularly their effects on various cancer cell lines. Notably, compounds have been evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines using the MTT assay to determine cytotoxicity.

Case Study: Anticancer Activity Evaluation

A study reported that specific chromene derivatives exhibited IC50 values ranging from 0.3 to 2 µg/mL against the aforementioned cancer cell lines . The mechanisms of action were further explored through apoptotic analysis via caspase enzyme activity assays, indicating that these compounds induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Chromene Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4a | MCF-7 | 0.5 |

| 4b | HCT-116 | 1.0 |

| 7c | HepG-2 | 1.5 |

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of chromene derivatives and their biological activity has been a focal point of research. Computational studies involving quantitative structure–activity relationships (QSAR) and molecular docking simulations have provided insights into how structural modifications can enhance antimicrobial and anticancer efficacy .

Additional Applications

Beyond antimicrobial and anticancer applications, chromene derivatives have shown promise in other areas:

- Antioxidant Activity: Some compounds have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Certain derivatives have been evaluated for their ability to penetrate the blood-brain barrier and bind myelin in central nervous system tissues, suggesting potential applications in neurodegenerative disease treatment .

Wirkmechanismus

The mechanism of action of coumarin, 3,4-diamino- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions make it a promising candidate for drug development and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminocoumarin: Similar in structure but with an amino group at the 4 position only.

3-Aminocoumarin: Contains an amino group at the 3 position.

Coumarin: The parent compound without any amino substitutions.

Uniqueness

3,4-diamino-2H-chromen-2-one is unique due to the presence of two amino groups, which enhances its reactivity and potential for forming diverse derivatives. This dual substitution allows for more complex interactions with biological targets and greater versatility in chemical synthesis .

Eigenschaften

IUPAC Name |

3,4-diaminochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVQKTUQIJKCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191786 | |

| Record name | Coumarin, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38464-23-2 | |

| Record name | Coumarin, 3,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.